Stereochemical Configuration Determines Biological Activity: trans-(2R,3R) vs. cis Isomers and Single Enantiomers
The racemic trans configuration (rac-(2R,3R)) is the predominantly studied form for this scaffold, with studies on related tetrahydropyranyl-imidazole p38 MAPK inhibitors demonstrating that trans stereochemistry is essential for potent kinase inhibition [1]. The single enantiomer (2S,3S), available in 98% purity from vendors such as Leyan, offers a defined stereochemical composition for investigations requiring enantiopure material, contrasting with the racemic mixture (95% purity) that is more commonly supplied . For a closely related analog, (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine dihydrochloride, an IC50 of 13 nM has been reported against GPR4 in a binding assay, demonstrating that this specific stereochemical arrangement can yield nanomolar potency [2].
| Evidence Dimension | Stereochemical purity and configuration |
|---|---|
| Target Compound Data | trans-racemic mixture (95% purity) or (2S,3S) single enantiomer (98% purity) |
| Comparator Or Baseline | (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine dihydrochloride: trans configuration, IC50 = 13 nM against GPR4 |
| Quantified Difference | Enantiopure form achieves 98% purity vs. 95% for racemate; specific stereochemistry enables nanomolar target engagement (13 nM) in related analog |
| Conditions | GPR4 antagonist assay (BindingDB BDBM123514, US8748435); purity determined by HPLC |
Why This Matters
For structure-activity relationship (SAR) studies and lead optimization, access to defined stereochemistry is critical—the trans configuration is essential for binding to the target, and single enantiomer availability enables differentiation of eutomer/distomer contributions.
- [1] Laufer, S. A.; Hauser, D. R. J.; Domeyer, D. M.; Kinkel, K.; Liedtke, A. J. Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase. J. Med. Chem. 2008, 51, 4122–4149. View Source
- [2] BindingDB. BDBM123514: US8748435, 39. Affinity Data: IC50 13 nM against GPR4. View Source
